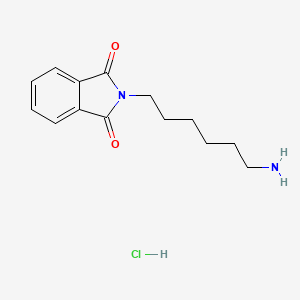
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO2 It is a derivative of boronic acid, featuring a pyridine ring attached to a vinyl group, which is further connected to a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like ethanol or water) under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alkane derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a building block for more complex molecules. The vinyl group provides additional reactivity, allowing for further functionalization and modification .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Vinylboronic acid: Lacks the pyridine ring, featuring only the vinyl and boronic acid groups.
Pyridine-2-boronic acid: Similar pyridine structure but with the boronic acid group attached directly to the pyridine ring.
Uniqueness
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is unique due to the combination of the pyridine ring and the vinyl group, which provides enhanced reactivity and versatility in various chemical reactions. This combination allows for the formation of more complex and diverse molecules, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H8BNO2 |
|---|---|
Peso molecular |
148.96 g/mol |
Nombre IUPAC |
[(E)-2-pyridin-4-ylethenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h1-6,10-11H/b4-1+ |
Clave InChI |
PPHNUZZZZYAUAH-DAFODLJHSA-N |
SMILES isomérico |
B(/C=C/C1=CC=NC=C1)(O)O |
SMILES canónico |
B(C=CC1=CC=NC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)








